Tetradecyl methacrylate

Vue d'ensemble

Description

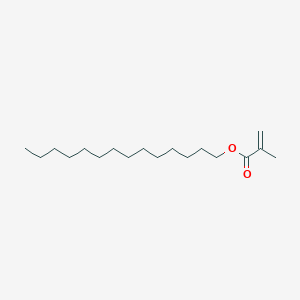

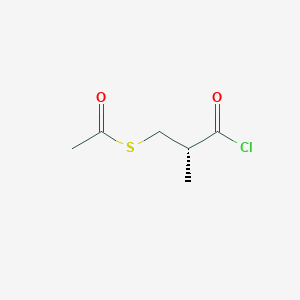

Tetradecyl methacrylate is an organic compound with the molecular formula C18H34O2 . It is used as a pour point depressant in diesel oil .

Synthesis Analysis

Tetradecyl methacrylate can be synthesized by a polymerization reaction of methyl methacrylate . The synthesis involves different amounts of short-chain (methyl and benzyl) and long-chain (dodecyl and octadecyl) methacrylate comonomers . Another method involves the use of tetradecanol, toluene, hydroquinone, and p-toluenesulfonic acid .Molecular Structure Analysis

The molecular structure of Tetradecyl methacrylate is derived from the InChI character string . It has a molecular weight of 282.46100, a density of 0.871 g/cm3, and a boiling point of 354.9ºC at 760 mmHg .Chemical Reactions Analysis

Tetradecyl methacrylate is used in the synthesis of methacrylate-based terpolymer additives for diesel and biodiesel fuel that improve its properties at low temperatures . The presence of these additives influences the size and number of wax crystals at low temperatures .Physical And Chemical Properties Analysis

Tetradecyl methacrylate has a molecular weight of 282.46100, a density of 0.871 g/cm3, a boiling point of 354.9ºC at 760 mmHg, and a flash point of 151.7ºC .Applications De Recherche Scientifique

Analytical Techniques

This compound is significant in analytical techniques like Pyrolysis-GC/MS, where it can be used as a standard or reference material. It helps in the identification and characterization of polymers and additives by providing a known response against which unknown samples can be compared .

Photopolymerization

Tetradecyl methacrylate is involved in photopolymerization processes. It can be used to create light-sensitive materials that change their properties upon exposure to light. This has applications in areas such as 3D printing and the development of photoresists for lithography .

Recyclability and Sustainability

Lastly, the compound is researched for its potential in creating recyclable composites. As the world moves towards sustainable materials, tetradecyl methacrylate’s ability to be recycled and reused is being explored to reduce the reliance on fossil-fuel-based products and minimize environmental impact .

Safety And Hazards

Orientations Futures

Tetradecyl methacrylate is used in the synthesis of methacrylate-based terpolymer additives for diesel and biodiesel fuel, which is a promising area of research . The synthesized additives improve the properties of these fuels at low temperatures . Future research may focus on optimizing the synthesis process and exploring other potential applications of Tetradecyl methacrylate.

Propriétés

IUPAC Name |

tetradecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h2,4-16H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHWSYYKQKSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30525-99-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027491 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

147-154 °C at 0.093 kPa | |

| Record name | TETRADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00018 [mmHg], 0.00018 mm Hg @ 25 °C /Estimated/ | |

| Record name | Tetradecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Tetradecyl methacrylate | |

CAS RN |

2549-53-3 | |

| Record name | Tetradecyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64043KD67R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of tetradecyl methacrylate in fuel technology?

A1: Tetradecyl methacrylate is frequently used as a key component in the synthesis of pour point depressants (PPDs) for diesel fuel. [, , , , ] These additives are crucial for enhancing the cold flow properties of diesel, particularly in colder climates.

Q2: How do tetradecyl methacrylate-based polymers function as pour point depressants?

A2: Polymers incorporating tetradecyl methacrylate interact with wax crystals that form in diesel fuel at low temperatures. [, , ] This interaction modifies the wax crystal morphology, preventing the formation of large, interlocking structures that hinder fuel flow. Specifically, these polymers co-crystallize with the wax molecules, disrupting their regular packing and reducing the pour point of the fuel. []

Q3: What is the significance of the molecular structure of tetradecyl methacrylate copolymers in their performance as pour point depressants?

A3: The molecular structure of TDMA-based copolymers significantly influences their effectiveness as PPDs. Research indicates that the presence of both polar groups (introduced by co-monomers like maleic anhydride) and the long alkyl side chain of TDMA contribute to their performance. [, , ] The polar groups enhance the interaction with the wax crystals, while the long alkyl chain provides steric hindrance, further disrupting the crystal growth. [, ]

Q4: Beyond fuel additives, what other applications utilize tetradecyl methacrylate?

A4: Tetradecyl methacrylate is a valuable monomer in the development of amphiphilic block copolymers. [] These copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble into diverse nanostructures in different solvents. This property makes them attractive for applications such as drug delivery, nanoreactors, and templating agents for porous materials. []

Q5: Can you provide an example of how solvent choice impacts the self-assembly of a tetradecyl methacrylate-containing block copolymer?

A5: Research using a polyferrocenyldimethylsilane-block-poly(tetradecyl methacrylate-ran-oligo(ethylene glycol) methyl ether methacrylate) copolymer demonstrated the impact of solvent polarity on self-assembly. [] This amphiphilic block copolymer formed ribbon-like micelles in isopropanol, interconnected platelets and fibers in hexanol, rectangular platelets in octane, and uniform ovals in an octane/hexanol mixture. These findings highlight the tunability of TDMA-based materials for controlled nanostructure formation. []

Q6: How does the copolymerization of tetradecyl methacrylate with other monomers affect its properties?

A6: Copolymerization of TDMA with other monomers allows for fine-tuning the properties of the resulting material. For instance, incorporating monomers with polar groups like maleic anhydride enhances the material's ability to interact with and modify the crystallization of waxes in fuel, improving its performance as a pour point depressant. [, , ] The specific choice of co-monomers and their ratios can be adjusted to target desired characteristics such as solubility, thermal stability, and mechanical strength. [, ]

Q7: Are there any studies on improving the efficiency of tetradecyl methacrylate-based pour point depressants?

A7: Researchers are exploring strategies to further enhance the effectiveness of TDMA-based PPDs. One approach involves compounding these copolymers with other additives like ethylene-vinyl acetate copolymers. [, ] This synergistic combination has been shown to exhibit superior pour point depression compared to individual components, further improving the cold flow properties of diesel fuel. [, ]

Q8: What analytical techniques are commonly employed to characterize tetradecyl methacrylate and its derivatives?

A8: Various analytical techniques are crucial for characterizing TDMA and its polymers. Common methods include:

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the material. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure and composition of the polymers. [, ]

- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. []

- Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material. []

- Polarizing Microscopy and Differential Scanning Calorimetry (DSC): Employed to study the crystallization behavior and morphology of wax crystals in the presence of TDMA-based PPDs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)